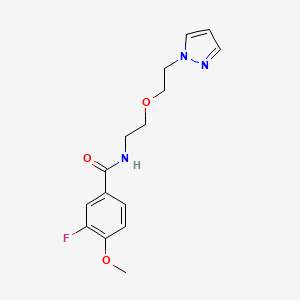

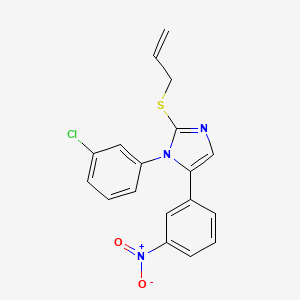

![molecular formula C14H21NO5S B2518407 3-(苯并[d][1,3]二氧杂环-5-yloxy)-N-异丁基丙烷-1-磺酰胺 CAS No. 946315-35-1](/img/structure/B2518407.png)

3-(苯并[d][1,3]二氧杂环-5-yloxy)-N-异丁基丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of a sulfonyl amide group attached to an aromatic or heteroaromatic ring. They have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases and for their potential as therapeutic agents in various diseases .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the coupling of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of indane derivatives via a formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides has been reported, which could be related to the synthesis of the compound . Additionally, the domino construction of benzoxazole-derived sulfonamides through metal-free denitrogenation of triazoles in the presence of SO2 and amines represents another synthetic approach that could be adapted for the synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray crystallography studies have revealed the binding modes of sulfonamide inhibitors within the active sites of enzymes, providing insights into the orientation of the sulfonyl group and the phenyl moiety in relation to the enzyme's active site . This information is essential for understanding the interaction of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide with its potential biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonyl chloride group with amino acids has been explored, leading to the formation of amino acid sulfonamide derivatives . Moreover, the interaction of sulfonamides with venoms has been studied, showing that certain sulfonamide compounds can inhibit toxic activities, which may be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as their spectroscopic characteristics and hyperpolarizability, can be studied using techniques like FTIR, FT-Raman, and quantum mechanical calculations . These properties are important for understanding the behavior of the compound under different conditions and for predicting its reactivity and interaction with biological systems. Additionally, the antitumor activity of sulfonamides has been linked to their structure and gene expression profiles, which can be analyzed using array-based studies .

科学研究应用

化学合成和分子相互作用

3-(苯并[d][1,3]二氧杂环-5-yloxy)-N-异丁基丙烷-1-磺酰胺的一个应用领域是化学合成,在那里它作为构建复杂分子的基本模块。例如,已证明苄基磺酰胺/醇系链烷基亚烷基环丙烷可以进行铑催化和底物控制的选择性C-C键活化,从而产生苯并[c]氮杂菲/氧杂菲、二氢萘-1-胺和共轭二烯。这种方法突出了该化合物在创建多样化的有机结构单元中的效用,这些单元可以进一步改性以用于各种应用 (Kai Chen, Jiaxin Liu, Xiangying Tang, M. Shi, 2016).

新型材料的开发

该化合物的独特结构也使其适用于新型材料的开发。例如,已经合成了含有磺酸的聚合物,例如衍生自苯并恶嗪单体的聚合物,并评估了它们作为直接甲醇燃料电池中质子交换膜的潜力。这些材料表现出高质子电导率和低甲醇渗透性,使其成为燃料电池应用的有希望的候选者 (B. Yao, Xiuling Yan, Yi Ding, Zaijun Lu, Daxuan Dong, H. Ishida, M. Litt, Lei Zhu, 2014).

有机化学中的创新方法

此外,3-(苯并[d][1,3]二氧杂环-5-yloxy)-N-异丁基丙烷-1-磺酰胺在有机化学中创新方法的开发中发挥着作用。例如,该化合物已被用于通过分子内狄尔斯-阿尔德反应合成环状磺酰胺。这种方法可以有效地构建新型环状磺酰胺结构,由于其药理活性,这些结构具有重要意义 (I. Greig, M. Tozer, P. T. Wright, 2001).

安全和危害

未来方向

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEBABWFAIUHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

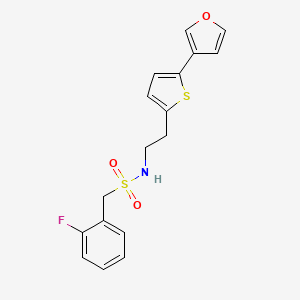

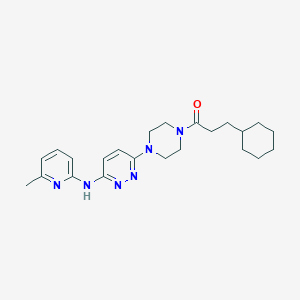

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

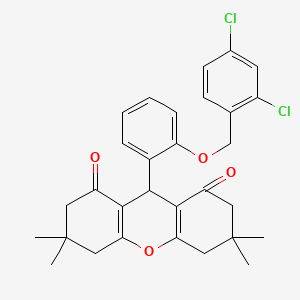

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

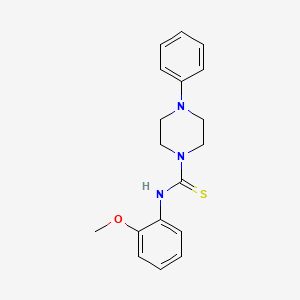

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

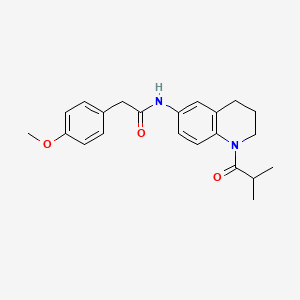

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)